1-(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine
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Overview
Description
1-(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine is a heterocyclic compound that features a triazole ring fused with a pyridine ring
Preparation Methods
The synthesis of 1-(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of appropriate hydrazides with esters or activated carbonyl compounds.
Fusion with Pyridine Ring: The triazole ring is then fused with a pyridine ring through a series of cyclization reactions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides.
Methylation: The final step involves the methylation of the amine group using methyl iodide or similar reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
1-(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or activation of receptor signaling pathways .
Comparison with Similar Compounds
1-(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
- 3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine .
- 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine .
These compounds share similar structural features but differ in their substituents and specific chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Properties
Molecular Formula |
C10H18N4 |
---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-(3-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H18N4/c1-3-9-12-13-10-5-4-8(6-11-2)7-14(9)10/h8,11H,3-7H2,1-2H3 |
InChI Key |
VXTWAJWDBOKEMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1CC(CC2)CNC |
Origin of Product |
United States |
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